
10H-Phenothiazine-10-carboxamide, N-(3-((1-methylethyl)thio)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine-10-carboxamide, N-(3-((1-methylethyl)thio)propyl)- is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in pharmaceuticals, particularly as antipsychotic and antihistamine agents. This specific compound features a carboxamide group and a propyl chain substituted with a methylethylthio group, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(3-((1-methylethyl)thio)propyl)- typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Carboxamide Group: The carboxamide group can be introduced via the reaction of phenothiazine with chloroformamide under basic conditions.
Attachment of Propyl Chain: The propyl chain with the methylethylthio group can be attached through nucleophilic substitution reactions, using appropriate alkyl halides and thiols.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(3-((1-methylethyl)thio)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the propyl chain or the phenothiazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the phenothiazine core.
Reduction: Reduced forms of the carboxamide group or the phenothiazine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10H-Phenothiazine-10-carboxamide, N-(3-((1-methylethyl)thio)propyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(3-((1-methylethyl)thio)propyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
10H-Phenothiazine-10-carboxamide: Lacks the propyl chain with the methylethylthio group.
N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide: Features different substituents on the phenothiazine core.
10-Phenylphenothiazine: Lacks the carboxamide group.
Uniqueness
10H-Phenothiazine-10-carboxamide, N-(3-((1-methylethyl)thio)propyl)- is unique due to the presence of the methylethylthio-substituted propyl chain, which may impart distinct chemical and biological properties compared to other phenothiazine derivatives.
Propriétés
Numéro CAS |
53056-55-6 |
|---|---|
Formule moléculaire |
C19H22N2OS2 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
N-(3-propan-2-ylsulfanylpropyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C19H22N2OS2/c1-14(2)23-13-7-12-20-19(22)21-15-8-3-5-10-17(15)24-18-11-6-4-9-16(18)21/h3-6,8-11,14H,7,12-13H2,1-2H3,(H,20,22) |
Clé InChI |
IPVFNYOMQWISMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


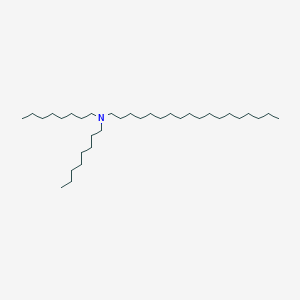
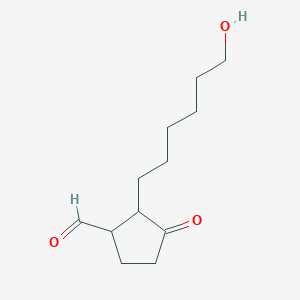
![2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14637729.png)
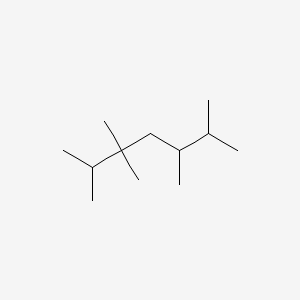
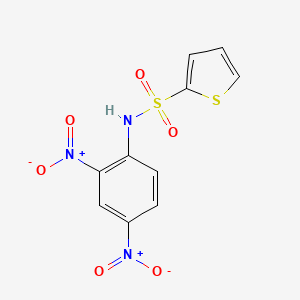
![1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B14637748.png)
![4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide](/img/structure/B14637750.png)
![1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B14637751.png)
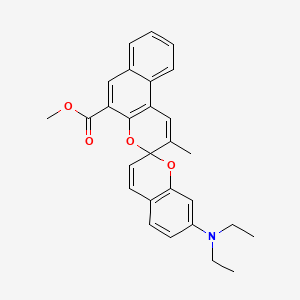

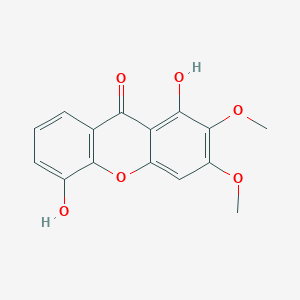

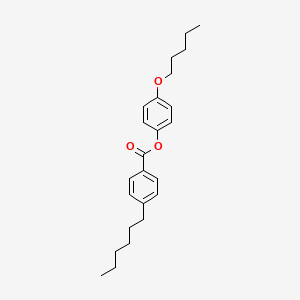
![1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B14637794.png)
